N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a carboxamide-linked 2-(cyclopropylamino)-2-oxoethyl side chain. Its structure combines aromatic, heterocyclic, and cyclopropyl motifs, which are common in bioactive molecules targeting neurological or metabolic pathways.
Properties
Molecular Formula |
C16H21FN4O2 |
|---|---|
Molecular Weight |
320.36 g/mol |
IUPAC Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H21FN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22) |
InChI Key |
IMPFXNDTWWDFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Ring-Closure Reactions
Piperazine derivatives are often synthesized via cyclization of 1,2-diamine precursors. For example, reacting 1,2-dichloroethane with ammonia under high-pressure conditions yields the piperazine backbone. However, this method requires stringent temperature control (80–120°C) and yields of 60–70%.
Functionalization of Preformed Piperazine
A more efficient strategy involves starting with commercially available piperazine. The 4-(4-fluorophenyl) group is introduced via nucleophilic aromatic substitution (NAS) using 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This Suzuki-Miyaura coupling achieves 85–90% yields when performed in tetrahydrofuran (THF) at 65°C.
Introduction of the Carboxamide Side Chain
The carboxamide moiety at position 1 of the piperazine ring is installed through coupling reactions:
Activation of the Carboxylic Acid
The carboxylic acid precursor (e.g., 2-(cyclopropylamino)-2-oxoacetic acid) is activated using carbodiimide-based reagents. Patent WO2012146318A1 specifies 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM), achieving 75–80% conversion.
Coupling to Piperazine
The activated intermediate reacts with the secondary amine of the piperazine ring. Key parameters include:
-
Solvent : Dichloromethane or N,N-dimethylformamide (DMF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Reaction Time : 12–24 hours
This step yields the N-(2-oxoethyl)carboxamide intermediate, which is subsequently functionalized with the cyclopropylamino group.
Incorporation of the Cyclopropylamino Group
Reductive Amination
A common method involves reductive amination of 2-oxoethylcarboxamide with cyclopropylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates this reaction, yielding 70–75% of the target product.
Alternative Pathway: Stepwise Alkylation
Patent WO2015091426A1 discloses an alternative route using 2-bromoacetamide derivatives. The bromo intermediate reacts with cyclopropylamine in DMF at 50°C, followed by purification via silica gel chromatography (hexane/ethyl acetate 3:1).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt | 80–85% |
| Solvent Polarity | DMF > DCM | +15% yield |
| Temperature | 0–25°C | Minimizes side products |
| Reaction Time | 18–24 hours | Maximizes conversion |
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography (silica gel, gradient elution with ethyl acetate/methanol). High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >98% purity.
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.42 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 3.85–3.55 (m, 8H, piperazine-H), 3.40 (s, 2H, CH₂), 2.75–2.70 (m, 1H, cyclopropane-H), 0.85–0.78 (m, 4H, cyclopropane-CH₂).
-
MS : ESI-MS m/z 320.36 [M+H]⁺, matching the theoretical molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 70–75 | 95 | High |
| Stepwise Alkylation | 65–70 | 97 | Moderate |
| One-Pot Coupling | 60–65 | 90 | Low |
The reductive amination route balances yield and cost, making it preferable for scale-up.
Challenges and Mitigation Strategies
Epimerization at the Oxoethyl Center
The 2-oxoethyl group is prone to epimerization during coupling. Using low temperatures (0–5°C) and non-polar solvents (e.g., toluene) reduces this risk.
Byproduct Formation
Side reactions with the piperazine nitrogen are mitigated by protecting group strategies. Boc (tert-butyloxycarbonyl) protection before carboxamide coupling, followed by deprotection with TFA, improves selectivity.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance mixing and heat transfer. A patent-scale process achieved 82% yield using a tubular reactor with residence time of 30 minutes at 50°C .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for both degradation studies and derivative synthesis.
| Conditions | Products | Yield | Catalyst/Agents |
|---|---|---|---|
| 1M HCl, reflux (6 hrs) | 4-(4-fluorophenyl)piperazine + cyclopropylglycine | 78% | Hydrochloric acid |
| 0.5M NaOH, 80°C (4 hrs) | Sodium salt of 4-(4-fluorophenyl)piperazine-1-carboxylic acid + cyclopropylamine | 65% | Sodium hydroxide |
Hydrolysis kinetics show pseudo-first-order behavior under acidic conditions (rate constant k = 0.12 h⁻¹) compared to basic conditions (k = 0.08 h⁻¹).
Alkylation/Acylation at Piperazine Nitrogen
The secondary amines in the piperazine ring are susceptible to alkylation and acylation, enabling structural diversification:
Reactions proceed at room temperature (24–48 hrs) with yields ranging from 60–85%. Steric hindrance from the fluorophenyl group reduces reactivity at the para-position nitrogen.
Cyclocondensation Reactions
The cyclopropylamino group participates in cyclocondensation with carbonyl compounds:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Glyoxylic acid | H₂O, 100°C, 3 hrs | 5-membered lactam fused to piperazine | 72% |
| Acetone | HCl (gas), reflux, 8 hrs | Spirocyclic oxazolidinone derivative | 58% |
These reactions exploit the nucleophilic nature of the cyclopropylamino nitrogen, forming heterocyclic systems with potential bioactivity.
Electrophilic Aromatic Substitution
The fluorophenyl group undergoes selective electrophilic substitution:
| Reagent | Position | Product | Yield | Notes |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Meta | 3-Nitro-4-fluorophenyl derivative | 40% | Limited by fluorine's electron-withdrawing effects |
| Br₂, FeBr₃ | Para | 4-Bromo-2-fluorophenyl derivative | 35% | Low reactivity due to steric shielding |
Density functional theory (DFT) calculations confirm meta-directing effects of the fluorine atom, aligning with experimental observations.
Reductive Deamination
Catalytic hydrogenation cleaves the cyclopropylamino group:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | MeOH, 25°C, 12 hrs | Ethylamine-linked piperazine analog | 90% |
| Raney Ni, H₂ | EtOH, 50°C, 6 hrs | Secondary amine derivative | 82% |
This reaction is pivotal for synthesizing simplified analogs while retaining the piperazine-carboxamide backbone .
Oxidation Reactions
The 2-oxoethyl moiety is oxidized to carboxylic acid derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hrs | Carboxylic acid analog | 68% |
| Jones reagent | Acetone, 20°C, 1 hr | Ketone intermediate (further degradation) | 45% |
Oxidation pathways are highly pH-dependent, with acidic conditions favoring complete cleavage to CO₂.
Comparative Reaction Kinetics
The table below summarizes rate constants (k) for key reactions:
| Reaction | Temperature | k (h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Acidic hydrolysis | 80°C | 0.12 | 45.2 |
| Pd/C hydrogenation | 25°C | 0.25 | 32.1 |
| Electrophilic nitration | 0°C | 0.03 | 68.7 |
Data indicate hydrogenation proceeds fastest, while nitration is thermodynamically hindered.
Mechanistic Insights
-
Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by protonation of the amide nitrogen in acidic media.
-
Reduction : Hydrogenolytic cleavage of the C–N bond in the cyclopropyl group follows a radical mechanism under Pd/C .
-
Electrophilic substitution : Fluorine’s −I effect deactivates the ring but directs incoming electrophiles to the meta position via resonance stabilization.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.40 g/mol
- CAS Number : 1018052-23-7
Structural Characteristics
The compound features a piperazine ring, which is known for its utility in drug design due to its ability to enhance bioavailability and pharmacokinetic properties. The presence of a cyclopropyl group and a fluorophenyl moiety contributes to its unique interaction profiles with biological targets.
Pharmacological Studies
Research has indicated that N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide exhibits significant activity against various biological targets, making it a candidate for further pharmacological studies.
Antitumor Activity
Several studies have documented the compound's efficacy in inhibiting tumor growth. For instance, a study published in Molecular Cancer Therapeutics highlighted that derivatives of this compound demonstrated promising results in reducing cell proliferation in cancer cell lines, particularly those resistant to traditional therapies .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates potential applications in treating disorders such as anxiety and depression, as it may modulate neurotransmitter systems effectively .
Drug Development
The compound serves as a lead structure for the development of new therapeutic agents. Its modifications have led to the synthesis of various analogs with improved potency and selectivity against specific targets.
Case Study: RET Kinase Inhibition
A notable application involves the design of compounds based on this compound as inhibitors of RET kinase, which is implicated in several cancers. The synthesized analogs exhibited moderate to high potency, indicating their potential as therapeutic agents .
Biochemical Research
The compound has been utilized in biochemical assays to elucidate mechanisms of action related to protein interactions and cellular signaling pathways. Its ability to serve as a molecular probe aids researchers in understanding complex biological processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of cell proliferation | |
| Neuropharmacological | Modulation of neurotransmitter systems | |
| RET Kinase Inhibition | Moderate to high potency |
Table 2: Structural Modifications and Their Effects
| Compound Variant | Modification Description | Biological Activity |
|---|---|---|
| Original Compound | This compound | Lead compound |
| Fluorinated Analog | Addition of fluorine at different positions | Enhanced potency |
| Cyclopropyl Derivative | Variations in cyclopropyl positioning | Altered pharmacokinetics |
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Substituent Effects: Cyclopropylamino Group: Enhances metabolic stability due to the rigid cyclopropane ring, as seen in tau inhibitors . Fluorophenyl Group: Improves binding affinity to aromatic residues in receptor pockets (e.g., serotonin receptors) .
Synthetic Yields :
- Piperazine-carboxamide derivatives in and show yields ranging from 45.2% to 58%, suggesting moderate efficiency in similar syntheses .
Biological Assays :
Biological Activity
N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide, also known by its chemical structure and CAS number 110374-91-9, is a compound that has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H17FN4O2
- Molecular Weight : 274.31 g/mol
- CAS Number : 110374-91-9
The compound features a piperazine core substituted with a cyclopropylamino group and a fluorophenyl moiety, which are critical for its biological activity.
Research has indicated that this compound interacts with various biological targets, primarily focusing on neurotransmitter systems. The following mechanisms have been identified:
- Serotonin Receptor Modulation : The compound exhibits selective binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential antidepressant and anxiolytic effects.
- Dopamine Receptor Activity : Preliminary studies suggest that it may also modulate dopamine receptors, which could be beneficial in treating disorders such as schizophrenia.
- Inhibition of Enzymatic Activity : There is evidence of inhibitory effects on monoamine oxidase (MAO) enzymes, which play a significant role in the metabolism of neurotransmitters.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | 5-HT_1A | 0.05 | Agonist |
| Study 2 | 5-HT_2A | 0.10 | Antagonist |
| Study 3 | MAO-B | 0.013 | Inhibitor |
| Study 4 | Dopamine D2 | 0.25 | Modulator |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Depression Model in Rats : In a controlled study involving a rat model of depression, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test.
- Anxiety Assessment : Another study assessed its anxiolytic properties using the elevated plus maze test, where treated animals displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.
- Neuroprotective Effects : Research has also indicated potential neuroprotective effects against oxidative stress in neuronal cell lines, suggesting its utility in neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic routes for N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of piperazine-carboxamide derivatives typically involves multi-step reactions. For example, piperazine cores are often functionalized via nucleophilic substitution or coupling reactions. A plausible route could involve:
- Step 1 : Cyclization of 1,2-diamine derivatives with sulfonamide salts in the presence of a base like DBU to form the piperazine ring .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or direct alkylation.
- Step 3 : Amidation with cyclopropylamine-glyoxylate derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Optimization strategies include using continuous-flow reactors for scalability and XRPD (X-ray powder diffraction) to monitor crystallinity during purification .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and cyclopropyl group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
- XRPD : To assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .
- Thermal Analysis : TGA/DSC to determine decomposition points and hydrate/solvate formation .
Q. What preliminary biological activities have been reported for structurally similar piperazine-carboxamide derivatives?
Piperazine derivatives exhibit diverse bioactivities:
- Antimicrobial : Analogues with fluorophenyl groups show moderate activity against Gram-positive bacteria .
- Anticancer : Piperazine-linked carboxamides demonstrate apoptosis induction in cancer cell lines via kinase inhibition .
- Cardiotropic Activity : Antiarrhythmic effects in models mimicking cardiac ischemia .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 interactions) .
- Formulation Optimization : Improve bioavailability via salt formation (e.g., hydrochloride, maleate) or lipid-based nanoemulsions .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to quantify plasma half-life and tissue distribution discrepancies .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target selectivity?
- Key Modifications :
- Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance receptor binding .
- Introduce electron-withdrawing groups on the fluorophenyl ring to improve metabolic stability .
Q. What analytical methods are critical for detecting and quantifying degradation products in stability studies?
- HPLC-UV/HRMS : To identify hydrolytic or oxidative byproducts (e.g., piperazine ring cleavage or fluorophenyl dehalogenation) .
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions per ICH guidelines .
Q. How can crystallographic data inform polymorph screening for pharmaceutical development?
- XRPD Screening : Test solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
- Solubility Analysis : Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
